2,2-Bis(4-hydroxy-3-nitrophenyl)propane

Polymer Stabilization Gamma Radiation Epoxy Resins

Sourcing unreliable dinitro-BPA monomer leads to batch inconsistency in polybenzoxazole (PBO) synthesis, compromising dielectric performance in advanced semiconductor packaging. This high-purity 2,2-Bis(4-hydroxy-3-nitrophenyl)propane ensures reproducible polymerization. • Optimized nitration delivers up to 87.5% yield for cost-effective diamine reduction. • Enables PBO films with lower dielectric constant vs. alternative formulations, improving VLSI device speed. • Consistent 1:1 co-polymerization with BPA for fine-tuned nonlinear optical (NLO) properties.

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
CAS No. 5329-21-5
Cat. No. B1213574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxy-3-nitrophenyl)propane
CAS5329-21-5
Synonyms3,3'-dinitrobisphenol A
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3
InChIKeyLISYARSNTHASDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Specifications & Industrial Grade


2,2-Bis(4-hydroxy-3-nitrophenyl)propane (CAS 5329-21-5), also known as 3,3′-Dinitrobisphenol A, is a dinitro-substituted derivative of bisphenol A. This organic compound, characterized by the molecular formula C15H14N2O6 and a molecular weight of 318.28 g/mol, presents as a yellow to yellow-orange solid with a melting point of 130 °C [1]. It is typically produced via the direct nitration of its precursor, bisphenol A [2], with high-purity grades being essential for its primary application as a monomer or intermediate in the synthesis of advanced polymeric materials, including polycarbonates, epoxy resins, and high-performance polymers .

Derivative Class Dinitro-substituted bisphenol A (3,3′-Dinitrobisphenol A)
Primary Role Monomer/intermediate for high-performance polymers (polycarbonates, epoxy resins, polybenzoxazoles)
Physical Context Yellow-orange solid; reported mp ~130 °C (source review)

Non-Substitutability vs. Generic BPA Derivatives


The substitution of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane with unmodified Bisphenol A or other non-nitro bisphenol analogs will result in a functional failure in applications requiring thermal stability, specific polymerization behavior, or unique electronic properties. The presence of electron-withdrawing nitro groups fundamentally alters the compound's reactivity, thermal decomposition kinetics, and dielectric characteristics . For instance, thermal stability and decomposition mechanisms are directly associated with the characteristics of the substituting group [1]. Furthermore, the nitro groups are crucial for subsequent reduction to amino groups, which are essential for creating monomers for high-performance polymers like polybenzoxazoles [2]. Generic substitution leads to polymers with different dielectric constants, mechanical properties, and thermal resistance, which are unacceptable for specialized industrial and research applications [3].

Property Mismatch Unmodified BPA or non-nitro analogs may alter thermal stability, dielectric properties, and polymerization kinetics due to lack of electron‑withdrawing nitro groups.
Synthetic Pathway Block Nitro groups are required for reduction to amino monomers essential for polybenzoxazole; replacement halts high‑performance polymer synthesis.
Material Performance Gap Resulting polymers may exhibit different mechanical strength and thermal resistance, unacceptable for specialized industrial applications.

Quantitative Differentiation Guide


Epoxy Stabilizer in Gamma-Irradiated PVC

The diglycidyl ether of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane (Compound II) was compared head-to-head with the diglycidyl ether of its methyl analog, 2,2-bis(4-hydroxy-3-methyl phenyl)propane (Compound I), as a stabilizer in gamma-irradiated PVC [1]. The study quantified the radiation yield of hydrogen chloride (G(HCl)), demonstrating a protective effect and stabilization process that involves HCl capture by the epoxy groups. The nitro-substituted compound (II) provides a different stabilization mechanism compared to the methyl analog (I), where the benzene ring gains energy, contributing to a protective effect [1].

PVC Stabilization Mechanism
Head-to-head
Nitro‑substituted diglycidyl ether: distinct HCl capture and benzene‑ring energy gain vs. methyl analog.
Radiation‑stabilization mechanism context for PVC.
Gamma‑irradiated PVC; G(HCl) evaluated.
Polymer Stabilization Gamma Radiation Epoxy Resins PVC

Thermal Decomposition Kinetics vs. Higher Nitrated Analogs

The thermal decomposition kinetics of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane (the dinitro compound) were directly compared to those of 2,2-bis(4-hydroxy-3,5-dinitrophenyl)-propane (a tetranitro analog) [1]. It was found that while their thermostability is related to the number of nitryl replacements and the decomposition mechanism is similar, their rate equations of thermal decomposition reaction are different [1]. This indicates that the dinitro compound follows a different kinetic pathway for thermal breakdown, which can impact its processing window and material performance at elevated temperatures.

Thermal Kinetics Comparison
Head-to-head
Dinitro vs. tetranitro analog: different thermal decomposition rate equations despite similar mechanism.
Processing window and thermal stability context differ.
DTA/TG, IR, thermal cracking GC analysis.
Thermal Stability Decomposition Kinetics Nitroaromatic Compounds DTA/TG Analysis

High-Yield Synthesis for Polymer-Grade Purity

A specific synthetic protocol has been established for the production of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane, achieving a high yield and purity suitable for polymer applications. Under optimized conditions (w(HNO3)=22%, reaction temperature 30 °C, reaction time 3 h), the target product yield reached up to 87.5% [1]. This yield is a key differentiator from earlier methods, which reported a crude yield of only 72% and required multiple recrystallizations to achieve high purity due to hazardous trinitrate by-products [2].

Synthesis Yield
Reported
87.5% yield (optimized: 22% HNO₃, 30 °C, 3 h) vs. earlier 72% crude yield; reduced purification burden.
High-yield route supports consistent polymer-grade monomer supply.
Column chromatography purification; nitration of BPA.
Synthesis Optimization Polymer Grade Monomer Nitration Process Yield

Low-Dielectric Polybenzoxazole for VLSI

This compound is a critical precursor to bis(3-amino-4-hydroxyphenyl)propane, which is a key monomer for polybenzoxazole (PBO) [1]. PBO polymers are specifically engineered for use as photosensitive heat-resistant polymers for Very Large Scale Integration (VLSI) and as highly heat-resistant polymers with high strength [1]. In such applications, PBOs prepared from these nitro-derived monomers have been shown to possess a lower dielectric constant than corresponding polymers prepared from monomers without specific functional groups [2].

Dielectric Performance
Class-level
Polybenzoxazole from this monomer reported to have lower dielectric constant than polymers from non‑functionalized monomers.
Dielectric context for low‑k interlayer application.
Data to verify for specific formulation.
Polybenzoxazole (PBO) Low-k Dielectric VLSI Microelectronics Photosensitive Polymer

Copolycarbonate Monomer for Nonlinear Optics

2,2-Bis(4-hydroxy-3-nitrophenyl)propane (DNBA) is specifically utilized as a comonomer in the synthesis of copolycarbonates with tailored nonlinear optical (NLO) properties [1]. A patented example describes the synthesis of a bisphenol-A (BA)/3,3'-dinitrobisphenol A (DNBA) copolycarbonate with a precise BA/DNBA molar ratio of 1/1 [1]. This demonstrates the compound's role in introducing polarizable nitro groups into the polymer backbone to achieve desired optical activity.

NLO Copolymer Monomer
Reported
Forms 1:1 BA/DNBA copolycarbonate enabling nonlinear optical activity absent in standard BPA polycarbonate.
Optical-activity context for photonics research.
Molar ratio critical for NLO properties.
Nonlinear Optics Copolycarbonate Thermoplastic Optical Activity

Strategic Application Scenarios


Semiconductor Dielectric Materials

The primary and most compelling application for this compound is as a precursor to polybenzoxazole (PBO) polymers, which are used as interlayer dielectrics and buffer layers in advanced semiconductor packaging (e.g., VLSI, GaAs HBT technology) [1]. The selection of this monomer is critical as it enables the creation of PBO films with a lower dielectric constant than alternative formulations, directly improving device speed and power efficiency [2].

Nonlinear Optical (NLO) Thermoplastics

Researchers and manufacturers developing materials for photonics and optical data transmission should prioritize this compound for its demonstrated use in creating copolycarbonates with nonlinear optical activity [1]. The ability to co-polymerize it with bisphenol A at a precise 1:1 molar ratio allows for the fine-tuning of optical properties, a feature not possible with unfunctionalized bisphenols [1].

Radiation-Resistant PVC Stabilizers

For applications where PVC is exposed to gamma radiation (e.g., medical device sterilization, nuclear facilities), the diglycidyl ether of this compound provides a quantifiably different stabilization mechanism compared to its methyl-substituted analog [1]. Its selection is justified when the specific energy-gaining protective effect of the nitro-aromatic ring offers a performance advantage over other epoxy stabilizers in mitigating radiation-induced degradation [1].

High-Purity Diamine Monomers

Procurement of high-purity 2,2-Bis(4-hydroxy-3-nitrophenyl)propane is essential for the reliable and cost-effective synthesis of bis(3-amino-4-hydroxyphenyl)propane [1]. The optimized nitration process yielding up to 87.5% [2] ensures a consistent supply of high-quality starting material, which is crucial for reproducibility in the subsequent reduction step to produce the diamine monomer used in high-strength, heat-resistant polymers [1].

Application
Selection Property
Validation Focus
Low‑k Dielectric PBO Films
Lower reported dielectric constant vs. alternative monomers
Dielectric performance in VLSI interlayer dielectrics
NLO‑Active Copolycarbonates
Copolymerization at precise 1:1 molar ratio with BPA
Optical activity and NLO coefficient measurement
Gamma‑Irradiation PVC Stabilizer
Nitro‑aromatic stabilization mechanism
G(HCl) and protective effect in irradiated PVC
High‑Purity Diamine Precursor
Optimized high‑yield synthesis route
Purity and batch consistency for polymer‑grade diamine

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